N-(2-fluorophenyl)-2,4,5-trimethylbenzenesulfonamide
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Overview
Description
N-(2-fluorophenyl)-2,4,5-trimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound features a sulfonamide group attached to a benzene ring substituted with three methyl groups and a fluorophenyl group. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antifungal agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2,4,5-trimethylbenzenesulfonamide typically involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 2-fluoroaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method enhances the efficiency and scalability of the synthesis. The reactants are continuously fed into a reactor, where the reaction takes place under controlled conditions. The product is then isolated and purified using automated systems, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2,4,5-trimethylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.
Oxidation Reactions: The methyl groups on the benzene ring can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products are substituted sulfonamides with various functional groups.
Oxidation Reactions: The major products are carboxylic acids derived from the oxidation of methyl groups.
Reduction Reactions: The major products are amines formed by the reduction of the sulfonamide group.
Scientific Research Applications
N-(2-fluorophenyl)-2,4,5-trimethylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2,4,5-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The fluorophenyl group enhances the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine
- N-(4-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine
- N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide
Uniqueness
N-(2-fluorophenyl)-2,4,5-trimethylbenzenesulfonamide is unique due to the presence of three methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. The fluorophenyl group also contributes to its distinct properties, such as increased lipophilicity and enhanced binding affinity to molecular targets.
Properties
Molecular Formula |
C15H16FNO2S |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H16FNO2S/c1-10-8-12(3)15(9-11(10)2)20(18,19)17-14-7-5-4-6-13(14)16/h4-9,17H,1-3H3 |
InChI Key |
XGLXCQKRHGMTEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=CC=C2F)C |
Origin of Product |
United States |
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